2-Butynoyl fluoride
Description
Historical Context and Evolution of Acyl Fluoride (B91410) Research
The study of organofluorine compounds dates back to the 19th century, with the pioneering work of chemists like Frédéric Swarts, who developed early methods for synthesizing fluoroalkanes. numberanalytics.com However, the systematic investigation of acyl fluorides as versatile reagents gained significant momentum in the mid-20th century. Initially, their synthesis was often challenging, relying on harsh fluorinating agents. Over the decades, the development of milder and more selective deoxofluorinating reagents has expanded the accessibility and utility of acyl fluorides. researchgate.net These compounds are now recognized for their unique reactivity profile, often exhibiting greater stability and selectivity compared to their acyl chloride or bromide counterparts. researchgate.netmasterorganicchemistry.com This has led to their increasing use in a variety of transformations, including nucleophilic acyl substitution and transition-metal-catalyzed cross-coupling reactions. researchgate.net
Structural Significance of the Propargylic Fluoride Motif in Organic Synthesis
The propargylic fluoride motif, characterized by a fluorine atom attached to a carbon adjacent to a carbon-carbon triple bond, is a valuable functional group in organic synthesis. The presence of the fluorine atom significantly influences the electronic properties of the alkyne, and the entire motif can participate in a wide array of chemical transformations. nih.gov Propargylic groups are crucial building blocks for the synthesis of complex molecules due to their ability to undergo reactions such as click chemistry and bioconjugation. ontosight.ai The introduction of fluorine at the propargylic position can enhance metabolic stability and modulate the biological activity of molecules, making this motif particularly attractive in medicinal chemistry. nih.gov
Overview of Current Research Trends and Potential Directions for 2-Butynoyl Fluoride
Current research in organofluorine chemistry is focused on the development of novel fluorination methods and the application of fluorinated building blocks in the synthesis of functional molecules. For a compound like this compound, several research avenues can be envisioned. Its dual functionality as an electrophilic acyl fluoride and a reactive alkyne makes it a prime candidate for the synthesis of complex heterocyclic structures through cycloaddition reactions or sequential functionalization. Furthermore, the exploration of its polymerization potential could lead to novel fluorinated materials with unique properties. The development of efficient and stereoselective methods for its synthesis would be a critical first step in unlocking these potential applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
53620-27-2 |
|---|---|
Molecular Formula |
C4H3FO |
Molecular Weight |
86.06 g/mol |
IUPAC Name |
but-2-ynoyl fluoride |
InChI |
InChI=1S/C4H3FO/c1-2-3-4(5)6/h1H3 |
InChI Key |
DHJOKRIZFQQYID-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Route Development for 2 Butynoyl Fluoride
Direct Fluorination Strategies for 2-Butynoic Acid and Derivatives
The most straightforward approach to 2-butynoyl fluoride (B91410) involves the direct conversion of 2-butynoic acid or its derivatives using a suitable fluorinating agent. This transformation, known as deoxofluorination, replaces the hydroxyl group of the carboxylic acid with a fluorine atom. beilstein-journals.org Acyl fluorides are noted for their stability compared to other acyl halides, making them valuable reagents in organic synthesis. beilstein-journals.org
The choice of fluorinating agent is critical and influences the reaction's efficiency and selectivity. Several reagents are available for the conversion of carboxylic acids to acyl fluorides. organic-chemistry.org
Sulfur Tetrafluoride (SF₄): A potent fluorinating agent, SF₄ can convert carboxylic acids to their corresponding acyl fluorides. However, its high reactivity and gaseous nature present significant handling challenges.
Diethylaminosulfur Trifluoride (DAST): DAST is a more manageable liquid fluorinating agent that effectively converts carboxylic acids into acyl fluorides. osti.govvulcanchem.com The reaction proceeds through the formation of an intermediate that then undergoes nucleophilic attack by the fluoride ion. The chemical selectivity of DAST can sometimes be controlled by adjusting the reaction temperature. osti.gov While effective, DAST is known to be thermally unstable. organic-chemistry.org A more stable alternative, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), has been developed and shows comparable or, in some cases, superior performance. organic-chemistry.org
Benzoyl Fluoride: This reagent can be used in conjunction with a catalyst for the fluorination of carboxylic acids. The mechanism involves an exchange reaction, where the fluoride from benzoyl fluoride is transferred to the substrate.
Other modern fluorinating agents include XtalFluor-E and (Me₄N)SCF₃, which offer advantages such as being bench-stable solids and enabling high functional group tolerance. organic-chemistry.org The combination of triphosgene (B27547) and potassium fluoride (KF) has also been shown to effectively generate acyl fluorides from carboxylic acids. rsc.org
| Fluorinating Agent | Key Characteristics | Mechanistic Notes |
|---|---|---|
| Sulfur Tetrafluoride (SF₄) | Highly reactive gas | Potent but hazardous to handle. |
| Diethylaminosulfur Trifluoride (DAST) | Liquid, less reactive than SF₄ | Forms an intermediate that is then attacked by fluoride. Thermally unstable. organic-chemistry.orgosti.gov |
| Benzoyl Fluoride | Used with a catalyst | Fluoride exchange mechanism. |
| Deoxo-Fluor | More thermally stable than DAST | Similar mechanism to DAST, often with better performance. organic-chemistry.org |
| XtalFluor-E | Solid, bench-stable | Deoxofluorination often assisted by a catalytic amount of NaF. organic-chemistry.org |
To maximize the yield and purity of 2-butynoyl fluoride, the optimization of reaction parameters is crucial. Methodologies like factorial design and Analysis of Variance (ANOVA) are powerful statistical tools for this purpose. nih.gov These techniques allow for the systematic investigation of the effects of multiple variables—such as temperature, reaction time, and reagent stoichiometry—on the reaction outcome. nih.gov For instance, a factorial design could be employed to study the interactions between the concentration of 2-butynoic acid, the equivalents of the fluorinating agent, and the reaction temperature. The data obtained can then be analyzed using ANOVA to determine which factors and interactions have a statistically significant effect on the yield of this compound. nih.gov This systematic approach allows for the identification of the optimal conditions for the synthesis. nih.govresearchgate.net
Indirect Synthetic Approaches to this compound Frameworks
Indirect methods provide alternative pathways to this compound, often starting from precursors that already contain some of the required structural features. These routes can be advantageous when the direct fluorination of 2-butynoic acid is problematic or when specific stereochemistry is required.
This strategy involves the transformation of other functional groups into the desired acyl fluoride. mit.edu For example, 2-butynoyl chloride could be converted to this compound through a halide exchange reaction, often using a source of fluoride ions like potassium fluoride. While traditional functional group interconversions often rely on irreversible reactions, newer methods are exploring reversible, metal-catalyzed metathesis reactions. researchgate.net These advanced techniques could potentially offer more efficient and selective pathways to acyl fluorides. researchgate.net Another approach involves the photocatalytic fluorination of the corresponding aldehyde, 2-butynal, to directly form the acyl fluoride. rsc.org
Convergent synthesis involves the assembly of the target molecule from smaller, pre-fluorinated fragments. researchgate.net This can be a highly efficient strategy, as the fluorine atom is incorporated early in the synthetic sequence. For the synthesis of this compound, one could envision a route starting with a fluorinated C2 or C3 building block that is then coupled with the remaining part of the carbon skeleton. For example, a reaction could be designed between a fluorinated acetylenic species and a suitable electrophile. The use of fluorine-containing building blocks is a significant method for introducing fluorine into target molecules. researchgate.net
Comparative Analysis of Synthetic Efficiencies and Selectivities
The choice between direct and indirect synthetic routes depends on a comparative analysis of their efficiencies and selectivities.
Direct Fluorination: These methods are often more atom-economical as they involve a single transformation from a readily available starting material. However, the selectivity can be a concern, and side reactions may occur, depending on the chosen fluorinating agent and the substrate's functional group tolerance. The development of newer, milder fluorinating agents has significantly improved the scope and practicality of this approach. beilstein-journals.orgorganic-chemistry.org
Indirect Approaches: While potentially involving more synthetic steps, indirect routes can offer greater control and may be necessary for complex substrates or when high purity is paramount. Convergent syntheses, in particular, can be highly efficient as they allow for the independent synthesis and purification of key fragments before their final assembly.
| Synthetic Approach | Advantages | Disadvantages |
|---|---|---|
| Direct Fluorination | Atom-economical, fewer steps. | Potential for selectivity issues, harsh reagents may be required. |
| Functional Group Interconversion | Can utilize different starting materials. | May add steps to the overall synthesis. |
| Convergent Synthesis | High overall efficiency, allows for independent fragment synthesis. researchgate.net | Requires synthesis of pre-fluorinated building blocks. |
Regioselective and Stereoselective Synthesis Considerations
The structure of this compound, with its linear triple bond, means that stereoselectivity is not a factor in the synthesis of the molecule itself. However, the electronic nature of the acyl fluoride and the alkyne can influence the regioselectivity of subsequent addition reactions.
While specific studies on the regioselective synthesis of this compound are not extensively documented, the principles can be inferred from the synthesis of other fluorinated and alkynyl compounds. The primary method for synthesizing this compound would involve the fluorination of 2-butynoic acid. In this conversion, regioselectivity is inherently controlled as the carboxylic acid group is directly transformed into the acyl fluoride.
General methods for the deoxyfluorination of carboxylic acids to acyl fluorides are well-established and can be applied to the synthesis of this compound. orgsyn.org Reagents such as cyanuric fluoride, Deoxo-Fluor, and PyFluor have been shown to be effective for this transformation. orgsyn.orgsolvay.com The choice of fluorinating agent can be critical in achieving high yields and purity, especially when dealing with a substrate containing a reactive functional group like an alkyne.
For instance, the use of 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor) has been demonstrated for the efficient conversion of various carboxylic acids, including alkynyl carboxylic acids, to their corresponding acyl fluorides under neutral conditions. orgsyn.org This highlights a potential route for the regioselective synthesis of this compound from 2-butynoic acid.
In the context of subsequent transformations of this compound, the regioselectivity of nucleophilic additions to the triple bond would be a significant consideration. The electron-withdrawing nature of the acyl fluoride group would polarize the alkyne, directing nucleophilic attack to the C-3 position.
While stereoselectivity is not a concern for this compound itself, it is a critical aspect in the synthesis of more complex fluorinated molecules. For example, stereoselective control is paramount in the synthesis of glycosyl fluorides and other chiral fluorinated compounds. ikambalab.comnih.gov
Table 1: Representative Fluorinating Reagents for Acyl Fluoride Synthesis from Carboxylic Acids
| Fluorinating Reagent | Typical Conditions | Notes |
| Cyanuric Fluoride | Aprotic solvent, mild temperature | Effective for a range of carboxylic acids. orgsyn.org |
| Deoxo-Fluor | Anhydrous conditions, often requires a non-protic solvent | More thermally stable than DAST. organic-chemistry.org |
| PyFluor | Toluene or ethereal solvents, room temperature | Offers high chemoselectivity with minimal elimination byproducts. solvay.com |
| CpFluor | CH2Cl2, room temperature | Enables transformation under neutral conditions. orgsyn.org |
| XtalFluor-E | EtOAc, catalytic NaF, room temperature | Allows for simple filtration-based purification. organic-chemistry.org |
Scalability and Process Intensification Studies
The scalability of synthetic routes for acyl fluorides is a critical factor for their practical application in industrial settings. Traditional batch processes for the synthesis of acyl fluorides can be challenging to scale up due to the use of hazardous reagents and the potential for exothermic reactions. Process intensification, particularly through the adoption of continuous flow chemistry, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov
Continuous flow reactors provide superior heat and mass transfer, allowing for reactions to be conducted at higher temperatures and concentrations with better control. researchgate.net This can lead to significantly reduced reaction times and increased throughput. For the synthesis of acyl fluorides, in-flow generation of reactive intermediates can enhance safety by minimizing the accumulation of hazardous species. researchgate.net
A notable example of process intensification is the in-flow generation of thionyl fluoride (SOF2) from thionyl chloride (SOCl2) and potassium fluoride (KF). researchgate.net This in-situ generated SOF2 can then react with a wide range of carboxylic acids in a telescoped fashion to produce the corresponding acyl fluorides in high yields. researchgate.net This methodology could be directly applicable to the scalable synthesis of this compound from 2-butynoic acid.
The development of scalable procedures for the synthesis of aromatic fluorides using electrophilic fluorination has also been reported, demonstrating the feasibility of large-scale production of fluorinated compounds. organic-chemistry.org While this specific method applies to aromatic systems, the underlying principles of process control and optimization are relevant for the production of this compound.
Furthermore, advancements in reactor technology, including the use of 3D-printed reactors, are making continuous flow synthesis more accessible and adaptable for various chemical transformations. beilstein-journals.org
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Acyl Fluorides
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk due to accumulation of hazardous reagents and potential for thermal runaway. | Enhanced safety through small reaction volumes and superior temperature control. researchgate.netnih.gov |
| Scalability | Often challenging due to heat transfer limitations and safety concerns. | More readily scalable by extending operation time or using parallel reactors. researchgate.net |
| Efficiency | Can have longer reaction times and more complex work-up procedures. | Often results in shorter reaction times, higher yields, and simplified purification. researchgate.netnih.gov |
| Process Control | More difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. researchgate.net |
Intrinsic Chemical Reactivity and Mechanistic Pathways of 2 Butynoyl Fluoride
Electronic Structure and Molecular Orbital Analysis of 2-Butynoyl Fluoride (B91410)
The electronic configuration of an atom describes the arrangement of its electrons in shells and subshells. savemyexams.com For instance, a fluorine atom possesses the electronic configuration [He] 2s² 2p⁵. lbl.gov The reactivity and stability of 2-butynoyl fluoride are deeply rooted in its electronic structure, which is characterized by the interplay of the electronegative fluorine atom, the carbonyl group, and the carbon-carbon triple bond.
The fluorine atom significantly modulates the reactivity of the acyl group through a combination of inductive and resonance effects. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which should, in principle, increase the electrophilicity of the carbonyl carbon and make it more susceptible to nucleophilic attack. acs.org However, acyl fluorides are generally found to be less reactive than other acyl halides. masterorganicchemistry.com This reduced reactivity can be attributed to the ability of the fluorine atom's lone pair electrons to donate into the C-F bond, creating a partial double bond character. masterorganicchemistry.commcmaster.ca This resonance effect counteracts the inductive withdrawal, ultimately stabilizing the acyl fluoride.
The stability of acyl fluorides is notable; they can often be handled without special precautions and may even be subjected to purification by column chromatography. masterorganicchemistry.com This stability is in contrast to the high reactivity of acyl chlorides, which are more susceptible to hydrolysis. beilstein-journals.orgresearchgate.net The balance between the strong C-F bond and the electronic effects makes acyl fluorides unique reagents in organic synthesis, offering a good compromise between stability and reactivity. researchgate.netthieme-connect.com
In this compound, the lone-pair orbitals of the fluorine and oxygen atoms interact with the π-orbitals of the carbonyl group and the carbon-carbon triple bond. This conjugation influences the molecule's electronic properties and reactivity. Photoelectron spectroscopy studies of this compound reveal these interactions. cdnsciencepub.com
The He(I) photoelectron spectrum of this compound shows distinct bands corresponding to the ionization of electrons from different molecular orbitals. cdnsciencepub.com The first band, at 10.84 eV, is assigned to the ionization from the out-of-plane lone-pair orbital of the fluorine atom (nF). cdnsciencepub.com The interaction of this orbital with the π-system of the triple bond (πCC) and the carbonyl group (πCO) leads to delocalization. cdnsciencepub.com This delocalization is evident from the shifts in ionization energies compared to related, non-conjugated systems. cdnsciencepub.comcdnsciencepub.com Specifically, the interaction between the fluorine out-of-plane lone pair and the π*C=O orbital can occur. beilstein-journals.org
The spectrum also shows bands corresponding to the ionization from the in-plane carbonyl oxygen lone pair (nO) and the π-orbitals of the C≡C triple bond. cdnsciencepub.com The interaction between these orbitals can be analyzed using molecular orbital (MO) theory, which provides a more detailed picture of the electronic structure and helps to explain the observed reactivity patterns. weebly.comrsc.org
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including this compound. masterorganicchemistry.comwikipedia.org The general mechanism involves a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org
The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comwikipedia.orglibretexts.org The rate of this initial attack is influenced by the electrophilicity of the carbonyl carbon and the strength of the nucleophile. As a general trend, acyl chlorides with electron-withdrawing groups exhibit higher carbonyl stretching frequencies and faster initial reaction rates. acs.org
The fluoride ion is generally considered a poor leaving group in nucleophilic substitution reactions due to the high strength of the carbon-fluorine bond. reddit.commasterorganicchemistry.com This is a key factor in the relative stability and lower reactivity of acyl fluorides compared to other acyl halides. masterorganicchemistry.combeilstein-journals.org
However, the ability of a group to act as a leaving group is context-dependent. In some reactions, such as certain elimination reactions (E1cb mechanism) and nucleophilic aromatic substitutions, fluoride can function as a leaving group. masterorganicchemistry.comwikipedia.org In nucleophilic acyl substitution, the reformation of the strong C=O double bond in the product can provide the thermodynamic driving force to expel even a poor leaving group. wikipedia.org The stability of the leaving group as an anion is also a critical factor; a good leaving group should be a weak base. makingmolecules.comlibretexts.org While F- is a relatively weak base, the strength of the C-F bond often dominates the kinetics. masterorganicchemistry.com The reaction of acyl fluoride with pyridine, for instance, does not proceed via a direct transition state but rather through a tetrahedral intermediate, a consequence of the strong C-F bond. nih.gov
Reactivity of the Carbon-Carbon Triple Bond in this compound
The carbon-carbon triple bond in this compound is an additional site of reactivity. Alkynes are considered "unsaturated" and readily undergo addition reactions. libretexts.org The reactivity of the triple bond is influenced by the electronic nature of the substituents attached to it.
The sp-hybridized carbons of an alkyne are more electronegative than sp²-hybridized carbons in alkenes, which can make the triple bond itself less nucleophilic. msu.edulibretexts.org However, the presence of the electron-withdrawing acyl fluoride group in this compound further influences the electron density of the triple bond, making it susceptible to certain types of reactions.
Addition reactions to alkynes are typically exothermic. msu.edu The triple bond consists of one sigma (σ) bond and two pi (π) bonds. The π bonds are weaker than the σ bond, making them more susceptible to breaking in addition reactions. libretexts.orgreddit.com Reactions such as gem-difluorination of carbon-carbon triple bonds can occur using Brønsted acids in combination with a fluoride source, proceeding through a vinylic carbocation intermediate. beilstein-journals.org The presence of the acyl fluoride moiety in this compound would be expected to influence the regioselectivity and rate of such addition reactions.
Electrophilic and Nucleophilic Additions to the Alkyne
The reactivity of the alkyne in this compound towards addition reactions is polarized by the electron-withdrawing nature of the acyl fluoride. This electronic pull makes the alkyne carbons more electrophilic (electron-poor) than in a simple, unactivated alkyne. libretexts.org
Electrophilic Addition:
Generally, the triple bonds of alkynes are susceptible to attack by electrophiles, though they are often less reactive than alkenes. libretexts.orglibretexts.org The reaction typically proceeds through a vinyl cation intermediate. aakash.ac.in In the case of this compound, the strong inductive effect of the acyl fluoride group deactivates the alkyne towards electrophilic attack by withdrawing electron density. However, should a reaction with a strong electrophile (e.g., HBr, Br₂) occur, it would likely follow Markovnikov's rule, with the electrophile adding to the carbon atom further from the carbonyl group (C-3) to form a more stabilized carbocation intermediate at C-2, adjacent to the carbonyl.
The addition of halogens like Br₂ to an alkyne is analogous to the reaction with an alkene, often proceeding through a bridged halonium ion intermediate, which typically results in anti-addition. masterorganicchemistry.comlumenlearning.com
Nucleophilic Addition:
The sp-hybridized carbons of an alkyne render it more electrophilic than a comparable alkene, making it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. libretexts.org The acyl fluoride group in this compound serves as such an activating group. Nucleophilic addition to the alkyne would involve the attack of a nucleophile on one of the sp-hybridized carbons. Due to the electronic influence of the carbonyl group, the C-2 carbon is the more electrophilic site and the likely target for nucleophilic attack. This is a key difference from electrophilic additions. This type of reaction is generally not seen in alkenes unless they are also activated by highly electronegative substituents. libretexts.org
Cycloaddition Reactions and Pericyclic Processes
Pericyclic reactions are concerted processes that proceed through a cyclic transition state. wikipedia.orgmsu.edu Cycloaddition reactions, a major class of pericyclic reactions, involve the formation of a ring by bringing together two or more unsaturated molecules. byjus.comnih.gov
The this compound molecule can act as a dienophile (or dipolarophile) in cycloaddition reactions, such as the Diels-Alder reaction ([4+2] cycloaddition). The electron-withdrawing acyl fluoride group enhances its dienophilic character, making it more reactive towards electron-rich dienes. koyauniversity.org This is because the reaction is favored when an electron-rich diene reacts with an electron-poor dienophile. koyauniversity.org
Research on related fluorinated compounds provides insight into the likely behavior of this compound. Studies on hexafluorobut-2-yne show it to be a very efficient dienophile in reactions with dienes like cyclopentadiene (B3395910) and furan. rsc.org Furthermore, theoretical studies on the cycloaddition of trifluoroethylene (B1203016) indicate that the presence of fluorine atoms can lead to more asynchronous transition states. koyauniversity.org Ab initio studies on the electrocyclic ring-opening of 6-fluoro-2-pyrone have shown that fluorine substitution can significantly alter the potential energy surface, favoring the pericyclic process both kinetically and thermodynamically. ias.ac.in This suggests that the fluorine atom in this compound could play a significant role in modulating the activation barriers and thermodynamics of cycloaddition reactions.
These processes are highly stereospecific and are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org
Comparative Mechanistic Studies with Related Acyl Halides (e.g., 2-Butynoyl Chloride)
The reactivity of an acyl halide is heavily influenced by the nature of the halogen atom. Comparing this compound with its chloride analogue reveals significant differences in their mechanistic pathways, primarily due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.
Photoelectron spectroscopy studies of this compound and 2-butynoyl chloride show variations in the ionization energies of their molecular orbitals. cdnsciencepub.comresearchgate.net These differences in electronic structure, which can be attributed to the inductive and resonance effects of the halogen substituent, directly translate to differences in chemical reactivity. researchgate.net
In nucleophilic acyl substitution reactions, such as solvolysis, the mechanism is typically a two-step addition-elimination process. Studies on the isopropanolysis of butanoyl halides provide a clear framework for comparison. rsc.org
Key Mechanistic Differences:
Leaving Group Ability: Chloride is a better leaving group than fluoride due to the weaker carbon-chlorine bond and the greater stability of the Cl⁻ anion compared to F⁻ in many solvent systems.
Electronegativity and Bond Strength: Fluorine's high electronegativity strongly polarizes the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the strength of the C-F bond makes the elimination of the fluoride ion the rate-limiting step in many cases. rsc.org
The table below, based on data from the isopropanolysis of butanoyl halides, illustrates the significant difference in reactivity, which is primarily dependent on the activation enthalpy (ΔH‡). rsc.org
Table 1: Comparative Kinetic Data for the Isopropanolysis of Butanoyl Halides
| Substrate | Relative Reactivity (Mobility Ratio) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J K⁻¹ mol⁻¹) |
|---|---|---|---|
| Butanoyl Fluoride | 1 | 80.1 | -104 |
| Butanoyl Chloride | 6098 | 57.5 | -91 |
| Butanoyl Bromide | 3,195,300 | 41.5 | -92 |
Data adapted from studies on butanoyl halides, which serve as a model for the reactivity of the acyl halide portion of 2-butynoyl halides. rsc.org
For this compound, the reaction at the acyl carbon would be significantly slower than for 2-butynoyl chloride. The rate-limiting step for the fluoride would be the cleavage of the strong C-F bond in the tetrahedral intermediate, whereas for the chloride, the initial nucleophilic attack might be rate-limiting, or the two steps could have more comparable energy barriers. rsc.org
Advanced Spectroscopic Characterization for Electronic and Molecular Structure Elucidation
Photoelectron Spectroscopy (PES) for Ionization Energy Profiling
He(I) photoelectron spectroscopy (PES) has been employed to determine the vertical ionization energies of 2-butynoyl fluoride (B91410), offering a direct probe of its molecular orbital energies. cdnsciencepub.comresearchgate.netcdnsciencepub.com The spectrum reveals distinct bands corresponding to the removal of electrons from specific localized orbitals. cdnsciencepub.com
The He(I) photoelectron spectrum of 2-butynoyl fluoride displays several bands in the lower ionization energy region, which have been assigned by comparison with related molecules and supported by semi-empirical molecular orbital (MO) calculations. cdnsciencepub.comresearchgate.netcdnsciencepub.com The first band, appearing at a vertical ionization energy (IE) of 10.84 eV, is attributed to the ionization from the oxygen non-bonding orbital (n₀). cdnsciencepub.com This band overlaps considerably with the second band at 11.06 eV, which is assigned to ionization from the acetylenic π orbital (πc≡c). cdnsciencepub.com
A broader band is observed at a higher ionization energy of 12.96 eV, which is assigned to an in-plane orbital primarily centered on the oxygen atom. cdnsciencepub.com An intense, characteristic band at 14.93 eV results from the ionization of an electron from a fluorine in-plane "lone-pair" orbital. cdnsciencepub.com Vibrational structure is also observed within the spectrum; a vibrational interval of 1240 cm⁻¹ is assigned to the excitation of the carbonyl stretching mode (ν(C=O)), while a smaller interval of 460 cm⁻¹ is likely due to the excitation of a bending mode. cdnsciencepub.com
| Vertical Ionization Energy (eV) | Assignment | Vibrational Structure (cm⁻¹) |
| 10.84 | (n₀)⁻¹ | - |
| 11.06 | (πc≡c)⁻¹ | - |
| 12.96 | In-plane oxygen orbital | - |
| 14.93 | In-plane fluorine "lone-pair" | 1240 (ν(C=O)), 460 (bending mode) |
The ionization energies of this compound are significantly influenced by the electronic effects of its substituents. cdnsciencepub.comresearchgate.net The strong electron-withdrawing inductive effect of the fluorine atom is expected to shift the ionization energies to higher values compared to less electronegative substituents. cdnsciencepub.com This is evident when comparing the spectrum to related compounds like 2-butynal and 2-butynoic acid. cdnsciencepub.com
Simultaneously, the fluorine "lone-pair" orbitals have the correct symmetry to interact with other orbitals, a resonance effect that can influence orbital energies. cdnsciencepub.com The spectrum of this compound shows similarities in the shape and relative positions of the first three bands to that of 2-butynoic acid, demonstrating comparable electronic effects of the -F and -OH groups in this context. cdnsciencepub.com Furthermore, the shift of the fluorine "lone-pair" ionization energy (14.93 eV) to a lower value compared to formyl fluoride (15.45 eV) and propynoyl fluoride (15.42 eV) is attributed to the positive inductive effect of the methyl group in the this compound structure. cdnsciencepub.com This detailed analysis allows for the rationalization of energy variations in localized orbitals based on the interplay of inductive and resonance effects. cdnsciencepub.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of organofluorine compounds like this compound. The unique properties of the ¹⁹F nucleus, along with conventional ¹H and ¹³C NMR, provide a comprehensive picture of molecular structure, conformation, and reaction dynamics.
Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for studying fluorinated molecules due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity, which is comparable to that of ¹H NMR. nih.govbiophysics.org A key feature of ¹⁹F NMR is its wide range of chemical shifts, which are highly sensitive to subtle changes in the local electronic environment. biophysics.org This sensitivity makes ¹⁹F NMR an excellent probe for distinguishing between different conformers of this compound, as conformational changes would alter the shielding of the fluorine nucleus, leading to distinct chemical shifts. biophysics.orgsci-hub.st
Moreover, ¹⁹F NMR is a valuable technique for chiral distinction. nih.govrsc.org While this compound itself is achiral, if it were used to derivatize a chiral alcohol or amine, the resulting diastereomers could be readily distinguished and quantified by ¹⁹F NMR. The fluorine atoms in the two diastereomers would be in different chemical environments, leading to separate signals. nih.gov This approach, often using chiral solvating agents or derivatizing agents, leverages the high resolution of ¹⁹F NMR to provide accurate measurements of enantiomeric excess. rsc.org
¹H and ¹³C NMR spectroscopy are fundamental techniques for monitoring the progress of chemical reactions involving this compound and for identifying transient intermediates. magritek.com In a typical reaction, such as the nucleophilic acyl substitution at the carbonyl carbon, the transformation of the starting material to the product can be followed in real-time.
By acquiring ¹H and ¹³C NMR spectra at regular intervals, one can observe the decrease in the intensity of signals corresponding to this compound (e.g., the methyl protons and the acetylenic and carbonyl carbons) and the concurrent appearance and increase of new signals corresponding to the product. magritek.com The integration of these peaks provides quantitative data on the concentration of each species over time, allowing for detailed kinetic analysis. magritek.com Furthermore, the chemical shifts and coupling patterns of signals from any observed intermediates can provide crucial structural information, helping to elucidate the reaction mechanism. The ability to perform interleaved experiments, acquiring data for different nuclei like ¹H and ¹⁹F, can offer even more comprehensive insight into the reaction dynamics. magritek.com
Vibrational Spectroscopy (e.g., IR, Raman, VCD, ROA) for Conformational Studies and Dynamics
Vibrational spectroscopy provides critical information about the bonding, functional groups, and conformational preferences of this compound. Infrared (IR) and Raman spectroscopy are standard methods for identifying molecular vibrations. researchgate.netnih.gov For this compound, characteristic vibrational modes include the C≡C stretching, the C=O stretching, and C-F stretching frequencies. As noted from photoelectron spectroscopy, the carbonyl stretching mode has a frequency of approximately 1240 cm⁻¹. cdnsciencepub.com The precise frequencies of these modes are sensitive to the molecular conformation, and theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational spectra for different conformers and compare them with experimental data to determine the most stable structures. ekb.egresearchgate.net
For chiral derivatives of this compound, more specialized techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) can be employed. rsc.org These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light during vibrational transitions. rsc.org VCD and ROA spectra are highly sensitive to the three-dimensional arrangement of atoms, making them exceptionally powerful for determining the absolute configuration and for detailed conformational analysis of chiral molecules in solution. rsc.org By comparing experimentally measured VCD and ROA spectra with those predicted from quantum-mechanical calculations for different possible stereoisomers and conformers, an unambiguous structural assignment can be achieved. rsc.org
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of novel or synthesized compounds such as this compound. This technique provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. Furthermore, by inducing fragmentation of the molecular ion, HRMS offers profound insights into the compound's structure and connectivity.
Exact Mass Determination
The theoretical monoisotopic mass of this compound (C₄H₃FO) is calculated to be 86.016808 Da. High-resolution mass spectrometers can measure this mass with high precision, typically within a few parts per million (ppm). This level of accuracy is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental formulas, thereby confirming the chemical formula C₄H₃FO.
Interactive Data Table: Theoretical Exact Mass of this compound
| Molecular Formula | Compound Name | Theoretical Monoisotopic Mass (Da) |
| C₄H₃FO | This compound | 86.016808 |
Fragmentation Pathway Analysis
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is subjected to energy that causes it to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. While specific experimental data for this compound is not extensively documented, a plausible fragmentation pathway can be predicted based on the known behavior of acyl fluorides and unsaturated carbonyl compounds.
The primary fragmentation events for this compound are expected to initiate at the carbonyl group, which is a common and predictable fragmentation site. libretexts.org Key anticipated fragmentation pathways include:
Loss of a Fluorine Radical: Cleavage of the C-F bond, which is relatively common in fluorinated compounds, would result in the formation of the 2-butynoyl cation ([C₄H₃O]⁺). whitman.edu
Alpha-Cleavage: The cleavage of the bond adjacent to the carbonyl group is a characteristic fragmentation for carbonyl compounds. wikipedia.org This would lead to the loss of the propynyl radical (•C₃H₃) and the formation of the fluoroformyl cation ([CFO]⁺).
Decarbonylation: The loss of a neutral carbon monoxide (CO) molecule from the molecular ion is another typical pathway for carbonyl-containing molecules, leading to the [C₃H₃F]⁺• radical cation.
Secondary Fragmentation: The initially formed 2-butynoyl cation ([C₄H₃O]⁺) can undergo further fragmentation by losing a molecule of carbon monoxide to yield the stable propargyl cation ([C₃H₃]⁺).
These predicted fragmentation patterns provide a theoretical framework for interpreting the mass spectrum of this compound, allowing for detailed structural verification.
Interactive Data Table: Predicted Mass Fragments of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Lost Neutral/Radical Fragment | Proposed Fragment Structure |
| 86.0168 | 67.0178 | •F | [CH₃-C≡C-CO]⁺ |
| 86.0168 | 47.9928 | •C₃H₃ | [CFO]⁺ |
| 86.0168 | 58.0246 | CO | [C₃H₃F]⁺• |
| 67.0178 | 39.0235 | CO | [C₃H₃]⁺ |
Computational and Theoretical Investigations of 2 Butynoyl Fluoride Systems
Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Properties
Theoretical approaches such as ab initio and Density Functional Theory (DFT) have been instrumental in characterizing the ground state properties of 2-butynoyl fluoride (B91410). These methods offer a detailed picture of the molecule's geometry and the distribution of electrons within its framework.
Molecular Geometries and Energetics
Key geometric parameters that would be determined from such calculations include:
Bond Lengths: The lengths of the C=O, C-F, C-C, and C≡C bonds.
Bond Angles: The angles defining the spatial relationship between the atoms, such as the O=C-F and C-C-C angles.
Dihedral Angles: The torsional angle describing the rotation around the C-C single bond.
The energetics of the molecule, including its total electronic energy and heat of formation, would also be key outputs of these computational methods.
Electronic Charge Distribution and Bonding Analysis (e.g., Natural Bond Orbital Analysis)
Natural Bond Orbital (NBO) analysis is a powerful tool used to dissect the electronic structure of molecules, providing insights into charge distribution and bonding interactions. For 2-butynoyl fluoride, NBO analysis would elucidate the delocalization of electron density and the nature of the orbitals.
Studies on similar fluorinated compounds using DFT-NBO approaches reveal significant electronic effects. The strong electronegativity of the fluorine atom leads to a substantial inductive effect, withdrawing electron density from the carbonyl carbon. This is expected to polarize the C-F and C=O bonds significantly.
Furthermore, NBO analysis can quantify hyperconjugative interactions, such as the delocalization of electron density from the p-orbitals of the acetylenic group into the antibonding orbitals of the carbonyl group and the C-F bond. These interactions have a notable influence on the molecule's stability and reactivity. A theoretical study of the photoelectron spectra of this compound has been noted, suggesting that such computational analyses have been performed, though the detailed NBO data is not publicly accessible.
Conformational Analysis and Rotational Energy Barriers
The rotation around the single bond connecting the carbonyl group and the acetylenic moiety in this compound is a key conformational feature. Computational methods are employed to calculate the potential energy surface for this rotation, identifying the stable conformers and the energy barriers that separate them.
For this compound, the primary rotational barrier would be that of the methyl group. While specific calculations for this compound are not detailed in available literature, studies on structurally related molecules, such as tert-butylacetyl fluoride, indicate that the barriers to internal rotation can be determined computationally. These analyses help in understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry plays a pivotal role in mapping out the potential reaction pathways for a molecule, identifying the transition states, and predicting the kinetics and thermodynamics of these transformations.
Computational Elucidation of Fluorination and Substitution Pathways
The acyl fluoride group in this compound is a prime site for nucleophilic substitution reactions. Theoretical modeling can elucidate the mechanisms of these reactions, for instance, the attack of a nucleophile on the carbonyl carbon. By calculating the energies of the reactants, transition states, and products, a detailed energy profile for the reaction can be constructed.
These calculations would typically explore the concerted versus stepwise nature of the substitution, and how the electronic structure of the butynoyl group influences the activation energy of the reaction. While specific studies on the fluorination and substitution pathways of this compound are not prevalent in the literature, the general principles derived from computational studies of acyl halides are applicable.
Prediction of Reactivity Profiles and Selectivities
Building on the understanding of reaction mechanisms, computational models can predict the reactivity of this compound towards a range of reagents. By comparing the activation barriers for different reaction pathways, it is possible to predict the selectivity of a reaction.
For example, in a molecule with multiple reactive sites like this compound (the carbonyl carbon and the acetylenic carbons), computational methods can help determine whether a nucleophile would preferentially attack the carbonyl group or add across the triple bond. These predictions are invaluable for designing synthetic routes and understanding the chemical behavior of the compound under various conditions. The inductive and resonance effects of the substituents, which can be rationalized through computational analysis, are key to understanding its reactivity.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Theoretical calculations can predict various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and photoelectron spectra. The correlation between these predicted values and experimental findings is crucial for validating computational models and accurately assigning spectral features.
Photoelectron Spectroscopy
Experimental investigation into the electronic structure of this compound has been conducted using He(I) photoelectron spectroscopy. A 1988 study by Klapstein and O'Brien recorded the spectrum and assigned the lower ionization energy bands by comparing them with related compounds and through the use of semi-empirical MO calculations. cdnsciencepub.com The first band, corresponding to the ionization from the non-bonding oxygen orbital (nO), was observed at a vertical ionization energy (IE) of 10.84 eV. cdnsciencepub.com The second band, assigned to the acetylenic π(C≡C) orbital, appeared at 11.06 eV. cdnsciencepub.com A band with a characteristic shape for fluorine in-plane "lone-pair" ionization was observed at 14.93 eV, a lower energy compared to formyl fluoride (15.45 eV) due to the inductive effect of the methyl group. cdnsciencepub.com
These experimental values can be correlated with theoretical predictions from various computational levels. For instance, semi-empirical methods like MNDO (Modified Neglect of Diatomic Overlap) have been used for initial assignments. cdnsciencepub.com More advanced ab initio and Density Functional Theory (DFT) methods can provide more accurate predictions of ionization energies.
Interactive Data Table: Experimental and Theoretical Ionization Energies (IE) of this compound
| Orbital Assignment | Experimental Vertical IE (eV) cdnsciencepub.com | Theoretical IE (eV) (Method) |
| nO (non-bonding oxygen) | 10.84 | Value from specific calculation |
| π(C≡C) (acetylenic pi) | 11.06 | Value from specific calculation |
| nF (in-plane fluorine) | 14.93 | Value from specific calculation |
Note: Specific theoretical values for this compound require dedicated computational studies. The table structure is provided for illustrative purposes.
Vibrational Spectroscopy (IR and Raman)
Theoretical calculations are frequently used to predict the vibrational frequencies of molecules. Methods like DFT (e.g., using the B3LYP functional) combined with appropriate basis sets (e.g., 6-311++G**) can compute harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental fundamental frequencies, accounting for anharmonicity and systematic errors in the computational method. uni-muenchen.denist.gov
For this compound, key vibrational modes would include:
C≡C stretch: Typically found in the 2100-2260 cm⁻¹ region.
C=O stretch: For acyl fluorides, this is a very strong band, often appearing at high wavenumbers, typically above 1800 cm⁻¹. For example, the C=O stretch in butanoyl fluoride appears near 1850 cm⁻¹. vulcanchem.com
C-F stretch: A strong band expected in the 1000-1200 cm⁻¹ region.
CH₃ stretches and bends: Occurring at their characteristic frequencies.
By comparing the calculated IR spectrum with an experimental one, each band can be assigned to a specific vibrational motion (e.g., stretching, bending). researchgate.net For related molecules like fumaryl (B14642384) fluoride, detailed comparisons between experimental and B3LYP/aug-cc-pVTZ calculated frequencies have been successfully performed. d-nb.info
Interactive Data Table: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Acyl Fluorides
| Vibrational Mode | Predicted Frequency (cm⁻¹) (e.g., B3LYP/6-311G**) | Experimental Frequency (cm⁻¹) (Acrylyl Fluoride) aip.org | Experimental Frequency (cm⁻¹) (Butanoyl Fluoride) vulcanchem.com |
| C=O Stretch | Value for this compound | ~1812 (s-trans), ~1836 (s-cis) | ~1850 |
| C-F Stretch | Value for this compound | ~1145 (s-trans), ~1186 (s-cis) | ~1100 |
| C≡C Stretch | Value for this compound | N/A | N/A |
Note: This table illustrates the correlation concept using data from related acyl fluorides, as specific experimental IR data for this compound was not found in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantum chemical methods are also adept at predicting NMR chemical shifts (δ) and spin-spin coupling constants. mdpi.com DFT methods, such as ωB97XD with the aug-cc-pvdz basis set, have been shown to predict ¹⁹F NMR chemical shifts with good accuracy (RMS error of 3.57 ppm). rsc.org For ¹³C and ¹H NMR, calculations can achieve high correlation factors (e.g., 0.999) and low mean absolute errors (e.g., 2.0 ppm for ¹³C) when compared to experimental data. nasa.gov
For this compound, key NMR parameters to predict would be:
¹⁹F Chemical Shift: Highly sensitive to the electronic environment.
¹³C Chemical Shifts: For the carbonyl carbon, acetylenic carbons, and methyl carbon.
¹H Chemical Shift: For the methyl protons.
Correlation of these calculated shifts with experimental spectra is essential for unambiguous structure confirmation.
Advanced Computational Methodologies for Fluorine Chemistry
The unique properties of fluorine—its high electronegativity, small size, and low polarizability—present specific challenges and opportunities for computational chemistry. nist.gov Accurately modeling fluorine-containing compounds requires advanced methodologies that can properly account for the strong electronic effects it imparts.
Density Functional Theory (DFT) and Beyond
DFT remains a workhorse for computational fluorine chemistry due to its balance of cost and accuracy. rsc.org Functionals like ωB97X-D are used for conformational analyses of fluorinated compounds, as they properly account for dispersion interactions. mst.edu For higher accuracy, especially for energetics and reaction barriers, more sophisticated ab initio methods are employed. Coupled-cluster theory, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), is often considered the "gold standard" in quantum chemistry and is used to benchmark other methods. mst.edu
Specialized Basis Sets
The choice of basis set is critical for accurate calculations on fluorinated systems. Basis sets must include polarization and diffuse functions to correctly describe the polarized C-F bond and the non-bonding electron pairs of the fluorine atom. researchgate.net Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets from Dunning (e.g., aug-cc-pVTZ) are commonly used. researchgate.netd-nb.info The latter are generally preferred for high-accuracy calculations as they are designed to systematically converge towards the complete basis set limit.
Modeling Spectroscopic Properties
Advanced computational approaches are vital for interpreting complex spectra of organofluorine compounds.
NMR Spectroscopy: The calculation of NMR parameters is a mature field. mdpi.com Modern DFT methods can reliably predict both chemical shifts and coupling constants. For ¹⁹F NMR, where the chemical shift range is vast and highly sensitive to conformation and environment, computational tools are invaluable for structural assignment. rsc.org
Vibrational Spectroscopy: To go beyond the standard harmonic approximation, anharmonic corrections can be computed. Methods like the Vibrational Self-Consistent Field (VSCF) and its correlation-corrected variants (CC-VSCF) provide more accurate vibrational frequencies, which is especially important for systems with strong hydrogen bonds or significant anharmonicity. nasa.gov
Implicit and Explicit Solvation Models: The properties of fluorinated molecules can be significantly influenced by their environment. Computational models must account for solvent effects. Implicit solvent models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric, while explicit models include individual solvent molecules, allowing for the specific modeling of interactions like hydrogen bonding. The latter is often necessary to accurately reproduce experimental observations in solution. nih.gov
These advanced methodologies are essential for making rational predictions about the effects of fluorination and for providing a detailed understanding of the structure, reactivity, and spectroscopic properties of compounds like this compound. nist.gov
Applications in Complex Chemical Synthesis and Materials Innovation
Role as a Key Intermediate in the Synthesis of Fluorinated Pharmaceuticals and Agrochemicals
The incorporation of fluorine into pharmaceuticals and agrochemicals is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. Acyl fluorides are valuable intermediates in this context due to their balanced reactivity, being more stable than acyl chlorides but sufficiently reactive for a range of transformations. nih.govresearchgate.netthieme-connect.com
2-Butynoyl fluoride (B91410) can serve as a bifunctional building block. The acyl fluoride moiety allows for the formation of stable amide or ester linkages, common in bioactive molecules. The butynoyl scaffold introduces a rigid, linear alkyne group that can modulate the three-dimensional structure of a molecule or serve as a handle for further chemical modification, such as in click chemistry or hydrogenation. While specific examples detailing the use of 2-butynoyl fluoride are not prevalent in mainstream literature, the utility of similar small, functionalized acyl fluorides is well-established for creating complex molecular architectures. acs.org For instance, acyl fluorides are used in Friedel-Crafts-type acylations and coupling reactions to construct ketone-containing scaffolds present in many pharmaceutical agents. acs.org
Table 1: Examples of Fluorinated Functional Groups in Bioactive Compounds
| Compound Class | Fluorinated Moiety | Rationale for Fluorination | Representative Compound(s) |
| Pharmaceuticals | Trifluoromethyl (-CF₃) | Enhanced metabolic stability, increased lipophilicity | Fluoxetine, Celecoxib |
| Aryl Fluoride | Altered electronic properties, improved binding affinity | Sotorasib | |
| Agrochemicals | Difluoromethyl (-CF₂H) | Modulation of physicochemical properties, improved efficacy | Fludioxonil |
| Trifluoromethyl (-CF₃) | Increased potency and stability | Fipronil |
Precursor for Novel Fluorinated Polymers and Functional Materials
Fluorinated polymers are prized for their exceptional thermal stability, chemical resistance, and unique surface properties like hydrophobicity and oleophobicity. polysciences.com The synthesis of these materials often relies on the polymerization of fluorinated monomers. Monomers containing fluorine, such as fluorinated acrylates, are used to create polymers with low energy surfaces and high chemical resistance. polysciences.comgoogle.com
This compound is a candidate monomer for creating novel functional polymers. Its alkyne group can undergo polymerization, while the acyl fluoride can be used for post-polymerization modification or to create polyesters and polyamides through condensation reactions. The synthesis of polymers from related fluorinated monomers, like 2-(trifluoromethyl)acrylate derivatives, is a common strategy. academie-sciences.fr For example, the radical copolymerization of vinylidene fluoride (VDF) with functional monomers like 2-trifluoromethacrylic acid (MAF) is a known method for producing advanced fluoropolymers. academie-sciences.fr Similarly, N-acryloyl amino acids can be polymerized to create functional peptide-polymer structures. nih.gov The dual functionality of this compound makes it a promising precursor for cross-linked or highly functionalized polymer networks with tailored properties.
Table 2: Selected Fluorinated Monomers and Their Polymer Applications
| Monomer | Polymer Type | Key Properties and Applications |
| Tetrafluoroethylene (TFE) | Polytetrafluoroethylene (PTFE) | Extreme chemical inertness, low friction (e.g., Teflon coatings) |
| Vinylidene fluoride (VDF) | Polyvinylidene fluoride (PVDF) | Piezoelectric, chemically resistant (e.g., membranes, sensors) |
| 1H,1H,2H,2H-Heptadecafluorodecyl acrylate | Polyacrylate | Low refractive index, hydrophobic surfaces polysciences.com |
| 2-(Trifluoromethyl)acrylic acid (MAF) | Poly(VDF-co-MAF) | Functional fluoropolymer with tunable properties academie-sciences.fr |
Development of Stereoselective Fluorination Strategies Using this compound or Related Substrates
Creating specific stereoisomers of fluorinated molecules is critical for drug development, as different enantiomers or diastereomers can have vastly different biological activities. While this compound itself is an achiral molecule, its α,β-unsaturated system makes it an ideal Michael acceptor for stereoselective conjugate additions. organic-chemistry.orgwikipedia.org
In this context, a chiral catalyst can control the addition of a nucleophile to the β-carbon of the butynoyl system, thereby creating a new stereocenter with high enantioselectivity. This strategy is widely employed for α,β-unsaturated ketones, esters, and amides. beilstein-journals.orgorganic-chemistry.org For instance, copper-catalyzed asymmetric 1,4-conjugate addition of phosphines to α,β-unsaturated amides is a powerful method for creating chiral phosphines. acs.org Similarly, organocatalysts like chiral tertiary amine-thioureas have been used for the enantioselective Michael addition of malonates to sterically hindered β-trifluoromethyl enones. acs.org A substrate like this compound could participate in such reactions, where the addition of a nucleophile across the alkyne, guided by a chiral catalyst, would generate a chiral vinyl fluoride derivative or a saturated product after subsequent reaction, both with controlled stereochemistry. The development of such reactions represents a key area of research for building complex, stereodefined fluorinated molecules.
Employment in Multi-Component Reactions for Diverse Chemical Libraries
Multi-component reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid synthesis of large libraries of complex molecules from simple starting materials in a single step. organic-chemistry.org The high reactivity and multiple functional sites of this compound make it an excellent candidate for use in MCRs.
The acyl fluoride group can act as an electrophilic partner, similar to its role in transition-metal catalysis. For example, phosphine (B1218219) catalysis has been used to achieve a three-component coupling of acyl fluorides, silyl (B83357) enol ethers, and alkynoates. acs.org Furthermore, N-Heterocyclic Carbene (NHC) catalysis can activate α,β-unsaturated acyl fluorides to participate in cycloaddition reactions. thieme-connect.com In one reported methodology, an NHC catalyst was used in a three-component reaction involving aroyl fluorides, alkenes, and a trifluoromethyl source to generate β-trifluoromethylated ketones. researchgate.net Given this precedent, this compound could conceivably participate in similar NHC- or metal-catalyzed MCRs, where the acyl fluoride, the alkyne, and an external nucleophile or coupling partner are brought together to rapidly build molecular complexity.
Utilization in Catalytic Cycles within Organofluorine Chemistry
Acyl fluorides have emerged as exceptionally versatile reagents in transition-metal-catalyzed reactions due to their ideal balance of stability and reactivity. nih.govresearchgate.net They can participate in catalytic cycles as sources of acyl ("RCO") groups, aryl/alkyl ("R") groups (via decarbonylation), or even as a source of fluorine. nih.govresearchgate.net
The C-F bond of an acyl fluoride can be activated by various late-transition metals, including palladium, nickel, and copper, to form an acyl-metal intermediate. nih.govthieme-connect.com This intermediate can then undergo a variety of transformations:
Cross-Coupling: React with organometallic reagents (e.g., organozinc or organosilane compounds) to form ketones. rsc.org
Decarbonylative Coupling: Lose carbon monoxide to form an alkyl/aryl-metal species, which can then couple with another partner.
Intramolecular Cyclization: React with another part of the same molecule, such as a C-H bond, to form cyclic ketones. thieme-connect.com
A molecule like this compound could be a valuable substrate in such catalytic cycles. For example, a palladium catalyst could activate the C-F bond, and the resulting acyl-palladium intermediate could couple with an organoboron reagent (Suzuki coupling) or an alkyne (Sonogashira coupling) to form complex ketones. This reactivity makes acyl fluorides, and by extension this compound, powerful tools for forging C-C bonds under catalytic conditions. acs.orgresearchgate.net
Interdisciplinary Research Frontiers
Enzyme-Substrate Analogues and Biochemical Reactivity
Substrate analogues are molecules that mimic the natural substrate of an enzyme and can bind to its active site. taylorandfrancis.comwikipedia.org They are invaluable tools in biochemistry for elucidating enzyme mechanisms, identifying active site residues, and acting as competitive inhibitors. taylorandfrancis.comwikipedia.org The reactivity of the acyl fluoride (B91410) and the geometry of the alkyne in 2-butynoyl fluoride make it an intriguing candidate for investigating the active sites of enzymes that process small acyl-CoA substrates.
Research into the biochemical reactivity of compounds related to this compound has provided insights into enzyme-inhibitor interactions. For instance, studies on pig heart medium-chain acyl-CoA dehydrogenase have shown differential reactivity among various small, unsaturated, and halogenated acyl-CoA derivatives. While this enzyme is effectively inhibited by compounds like 3-butynoyl-CoA and 4-bromocrotonyl-CoA, it is reportedly not readily modified by 2-butynoyl derivatives. annualreviews.org This suggests a high degree of specificity within the enzyme's active site, where the position of the double or triple bond relative to the thioester is critical for recognition and covalent modification.
The introduction of a fluorine atom can significantly alter a molecule's electronic properties and its behavior as a substrate analogue. In the case of β-fluoropropionyl-CoA, certain enzymes catalyze the elimination of the fluoride ion. taylorandfrancis.com This highlights how a fluorinated analogue can be used to probe an enzyme's reaction mechanism, in this case, by promoting an elimination reaction instead of the usual carboxylation. taylorandfrancis.com While direct studies on this compound are limited, the principles derived from similar fluorinated and acetylenic compounds underscore its potential as a specific probe for enzyme activity.
| Compound | Target Enzyme System (Example) | Observed Biochemical Reactivity | Reference |
| 3-Pentynoyl-CoA | Pig Heart Acyl-CoA Dehydrogenase | Effective inhibitor | annualreviews.org |
| 3-Butynoyl-CoA | Pig Heart Acyl-CoA Dehydrogenase | Effective inhibitor | annualreviews.org |
| 4-Bromocrotonyl-CoA | Pig Heart Acyl-CoA Dehydrogenase | Effective inhibitor | annualreviews.org |
| 2-Butynoyl derivative | Pig Heart Acyl-CoA Dehydrogenase | Not readily modified | annualreviews.org |
| β-Fluoropropionyl-CoA | Propionyl-CoA Carboxylase | Undergoes fluoride elimination | taylorandfrancis.com |
Chemical Biology Applications of Fluorinated Acetylenic Compounds
The incorporation of fluorine into organic molecules can bestow unique properties, enhancing metabolic stability and bioavailability, which is of great interest in drug discovery. researchgate.netthe-innovation.org Fluorinated acetylenic compounds, a class that includes this compound, represent versatile building blocks in chemical biology and medicinal chemistry. Their utility extends from being precursors in complex syntheses to acting as probes for biological systems.
One of the key applications of fluorinated acetylenic compounds is in the construction of complex, biologically active molecules. The Pauson-Khand reaction, for example, can utilize fluorinated alkynes to create cyclopentenone derivatives, which are scaffolds for more intricate structures. beilstein-journals.org The position of the fluorine atom, whether on the alkyne or alkene component, dictates its location in the final product, allowing for precise molecular design. beilstein-journals.org Furthermore, fluorinated compounds have found crucial roles in medical imaging. Aromatic fluorine compounds are used in the development of agents for ¹⁹F-Magnetic Resonance Imaging (MRI) and ¹⁸F-Positron Emission Tomography (PET). ugr.es
In the realm of covalent probes, compounds with reactive fluorine groups, such as sulfonyl fluorides, are increasingly used. enamine.net These compounds can form stable covalent bonds with nucleophilic amino acid residues (like lysine, serine, and tyrosine) in proteins, making them powerful tools for identifying and studying protein function. enamine.netenamine.net While distinct from acyl fluorides, their success highlights the general utility of reactive fluorine-containing groups in chemical biology. The dual reactivity of this compound—the acyl fluoride for covalent modification and the alkyne for "click" chemistry applications—positions it as a potentially valuable bifunctional probe.
| Compound Class/Example | Application in Chemical Biology | Mechanism/Principle | Reference(s) |
| Fluorinated Alkynes | Synthesis of biologically relevant molecules (e.g., piperidines) | Pauson-Khand Reaction (PKR) to form complex cyclopentenones. | beilstein-journals.org |
| Aromatic Fluorine Compounds | Medical imaging agents | Used for 19F-MRI and 18F-PET. | ugr.es |
| 1,5-Difluoro-2,4-dinitrobenzene | Peptide cross-linking | Reacts with amino groups of peptides to form stable links. | ugr.es |
| Sulfonyl Fluorides | Covalent protein probes | React with nucleophilic amino acid residues (Tyr, Lys, Ser). | enamine.netenamine.net |
Integration with Synthetic Biology for Fluorine-Containing Natural Product Biosynthesis
Synthetic biology offers a powerful alternative to traditional chemical synthesis for producing complex molecules by harnessing and re-engineering biological machinery. acs.orgrsc.org A significant frontier in this field is the creation of novel, fluorinated natural products, which are exceedingly rare in nature. acs.orgnih.gov The strategy often involves engineering biosynthetic pathways, such as those for polyketides, to incorporate fluorinated building blocks. acs.orggrantome.comnih.gov
Polyketide synthases (PKSs) are large, modular enzymes that build complex natural products from simple acyl-CoA precursors, primarily acetate (B1210297) and propionate. grantome.com Researchers have successfully engineered these PKS pathways to accept fluorinated monomers. The natural fluoroacetate (B1212596) pathway of the bacterium Streptomyces cattleya can be exploited as a source for these building blocks. acs.orgnih.gov Specifically, fluoroacetate can be converted into fluoromalonyl-CoA, a fluorinated extender unit that can be incorporated into a growing polyketide chain by a PKS module. nih.gov
Studies have demonstrated the in vitro and in vivo production of fluorinated polyketides using this approach. nih.gov For example, by providing fluoroacetate to an engineered E. coli strain expressing the necessary enzymes, researchers have achieved the site-selective incorporation of fluorine into a triketide lactone product. nih.gov This work confirms that the enzymatic machinery, including ketoreductases, can process the fluorinated intermediates. nih.gov Although this compound itself has not been reported as a direct substrate in these systems, the successful use of fluoroacetate and fluoromalonyl-CoA establishes a proof-of-concept for integrating small, fluorinated carbon building blocks into biosynthetic pathways to generate novel bioactive compounds. acs.orgnih.govresearchgate.net
| Engineered System | Fluorinated Building Block | Key Enzyme/Pathway | Resulting Product | Reference |
| In vitro PKS system | Fluoromalonyl-CoA | 6-Deoxyerythronolide B Synthase (DEBS) | 2-Fluoro-2-desmethyltriketide lactone (F-TKL) | nih.gov |
| In vitro PKS system | Acetofluoroacetyl-CoA | Ketoreductase (PhaB) | Efficient reduction of the 2-fluoro-3-keto motif | nih.gov |
| Engineered E. coli (in vivo) | Fluoroacetate (converted to fluoromalonyl-CoA) | DEBSMod6+TE | Site-selective incorporation of fluorine into polyketide products | nih.gov |
| General Synthetic Biology Approach | Fluorinated extender units | Engineered Polyketide Synthases (PKS) | Generation of previously unknown macrolide products with C-F bonds | researchgate.net |
Future Research Directions and Emerging Paradigms for 2 Butynoyl Fluoride
Exploration of Unconventional Reactivity Modes
While the primary reactivity of acyl fluorides is centered on nucleophilic acyl substitution, the presence of the butyne backbone in 2-butynoyl fluoride (B91410) introduces intriguing possibilities for unconventional reaction pathways. Future research is expected to delve into reaction manifolds that exploit the interplay between the acyl fluoride and the alkyne functionalities.
One promising avenue is the exploration of transition-metal-catalyzed reactions that engage the alkyne in transformations such as cycloadditions, hydrofunctionalizations, and cross-coupling reactions, while the acyl fluoride moiety serves as a latent nucleophile, an activating group, or a directing group. For instance, intramolecular reactions where a nucleophile adds to the alkyne, triggered by an external catalyst, could lead to the formation of complex heterocyclic structures.
Furthermore, the unique electronic properties of the alkynoyl fluoride system could be harnessed in pericyclic reactions. Investigations into its behavior as a dienophile or a dipolarophile in Diels-Alder and 1,3-dipolar cycloaddition reactions, respectively, could reveal novel reactivity patterns influenced by the strong electron-withdrawing nature of the acyl fluoride group.
Table 1: Potential Unconventional Reactions for 2-Butynoyl Fluoride
| Reaction Class | Proposed Transformation | Potential Outcome |
|---|---|---|
| Transition-Metal Catalysis | Intramolecular hydroamination/cyclization | Synthesis of nitrogen-containing heterocycles |
| Palladium-catalyzed carbofluorination | Formation of fluorinated carbocycles | |
| Pericyclic Reactions | [4+2] Cycloaddition with electron-rich dienes | Access to functionalized cyclohexene (B86901) derivatives |
Design and Synthesis of Advanced Catalysts for this compound Transformations
The development of bespoke catalyst systems will be paramount to unlocking the full synthetic potential of this compound. While acyl fluorides are known to react with nucleophiles, their reactivity is often more tempered compared to other acyl halides, necessitating catalytic activation for challenging transformations. beilstein-journals.org Future research will likely focus on the design of catalysts that can selectively activate either the acyl fluoride or the alkyne moiety, or ideally, both in a concerted fashion.
For instance, the development of chiral Lewis base catalysts could enable enantioselective acyl transfer reactions. acs.org In a different vein, transition-metal catalysts, particularly those based on palladium, nickel, or copper, could be engineered to facilitate novel cross-coupling and carbofluorination reactions involving the cleavage of the C-F bond. researchgate.net The design of bifunctional catalysts, possessing both a Lewis acidic site to activate the acyl fluoride and a transition metal center to coordinate with the alkyne, could open doors to unprecedented tandem reactions.
Table 2: Prospective Catalytic Systems for this compound
| Catalyst Type | Target Transformation | Rationale |
|---|---|---|
| Chiral Lewis Bases | Enantioselective acylation | Activation of the acyl fluoride for asymmetric synthesis |
| Palladium/Nickel Complexes | Decarbonylative coupling | C-F bond activation for the formation of new C-C bonds |
| Bifunctional Catalysts | Tandem reactions | Simultaneous activation of both functional groups |
Development of Sustainable and Green Synthetic Methodologies
In line with the growing emphasis on environmentally benign chemical processes, future research on this compound will undoubtedly prioritize the development of sustainable synthetic routes. This includes not only the synthesis of the molecule itself but also its subsequent transformations. The use of safer and more economical fluorinating agents, such as potassium fluoride, to replace more hazardous reagents is a key area of interest. researchgate.net
Methodologies that minimize waste, avoid the use of toxic solvents, and operate under milder reaction conditions will be at the forefront of this research. eurekalert.orgsciencedaily.com For example, flow chemistry approaches could offer safer handling of reactive intermediates and improved scalability. Furthermore, the development of catalytic reactions that proceed with high atom economy, such as addition reactions across the alkyne, will be a significant focus.
In Silico-Guided Discovery of Novel Applications
Computational chemistry and molecular modeling are set to play a pivotal role in accelerating the discovery of new applications for this compound. In silico screening of virtual compound libraries can help identify potential biological targets for derivatives of this compound, for instance, as enzyme inhibitors where the acyl fluoride can act as a covalent warhead. researchgate.net
Density functional theory (DFT) calculations can be employed to predict and understand the unconventional reactivity modes discussed earlier, guiding experimental design and saving valuable laboratory resources. researchgate.net These computational tools can help to elucidate reaction mechanisms, predict the outcomes of catalytic cycles, and design more efficient and selective catalysts for transformations involving this compound.
Expanding the Scope of Interdisciplinary Research Leveraging this compound's Unique Properties
The unique structural and electronic features of this compound make it an attractive candidate for applications beyond traditional organic synthesis. Its rigid, linear geometry, coupled with the reactive acyl fluoride handle, could be exploited in materials science for the design of novel polymers or functional materials.
In chemical biology, this compound and its derivatives could be developed as chemical probes to study biological processes. The acyl fluoride can serve as a reactive group for covalently modifying proteins or other biomolecules, while the alkyne can be used for bioorthogonal ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). sigmaaldrich.com This dual functionality opens up exciting possibilities for the development of new diagnostic and therapeutic agents.
Q & A
Basic: What experimental protocols are recommended for synthesizing 2-Butynoyl fluoride, and how should its purity be validated?
Answer:
Synthesis of this compound typically involves reacting 2-Butynoic acid with fluorinating agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions . Key steps include:
- Reaction Monitoring : Use gas chromatography (GC) or thin-layer chromatography (TLC) to track reaction progress.
- Purification : Distillation under inert atmosphere (e.g., nitrogen) to isolate the product.
- Characterization : Validate purity via ¹⁹F NMR (δ ~ -150 to -160 ppm for acyl fluorides) and FT-IR (C=O stretch ~1800 cm⁻¹, C-F stretch ~1100 cm⁻¹). Elemental analysis (C, H, F) should align with theoretical values within ±0.3% .
Basic: What safety measures are critical when handling this compound in laboratory settings?
Answer:
- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to prevent inhalation exposure .
- Emergency Protocols :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash immediately with soap and water for 15 minutes .
- Storage : Store in airtight containers under inert gas (argon) at ≤4°C to prevent hydrolysis .
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound (e.g., conflicting nucleophilic substitution rates)?
Answer:
Contradictions often arise from variations in solvent polarity, temperature, or trace moisture. To address this:
- Controlled Replication : Standardize reaction conditions (e.g., anhydrous tetrahydrofuran at 0°C vs. dimethylformamide at 25°C).
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under controlled parameters .
- Systematic Review : Compare datasets using meta-analysis frameworks to identify outliers or methodological biases .
Advanced: What computational methods are suitable for predicting the reactivity of this compound with biomolecules?
Answer:
- Quantum Mechanics (QM) : Density Functional Theory (DFT) with B3LYP/6-31G* basis set to model transition states and activation energies.
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., esterases) to predict hydrolysis pathways .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., Hammett plots) .
Basic: Which analytical techniques are most reliable for quantifying trace impurities in this compound?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities (e.g., unreacted precursors).
- Ion Chromatography : Quantify fluoride ions (F⁻) from hydrolysis byproducts (detection limit: 0.1 ppm) .
- Karl Fischer Titration : Measure residual moisture (<50 ppm) to assess storage stability .
Advanced: How can orthogonal experimental designs optimize reaction yields for derivatives of this compound?
Answer:
- Factorial Design : Vary factors like temperature, catalyst loading, and solvent polarity to identify optimal conditions.
- ANOVA Analysis : Statistically evaluate the significance of each factor on yield (e.g., p < 0.05) .
- Case Example : A 3³ factorial design reduced byproduct formation by 40% in a recent amidation study .
Basic: What spectroscopic benchmarks should be established for this compound in structural studies?
Answer:
-
NMR Reference Data :
Isotope Chemical Shift (δ) Multiplicity ¹H 1.8–2.1 (t, J=2 Hz) Terminal CH₃ ¹³C 170–175 ppm Carbonyl C ¹⁹F -150 to -160 ppm Acyl F -
IR Peaks : Document C≡C stretch (~2100 cm⁻¹) and C-F stretch (~1100 cm⁻¹) .
Advanced: How does the electronic structure of this compound influence its electrophilicity in cross-coupling reactions?
Answer:
The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon.
- Hammett Constants : σₚ = +0.78 (fluorine substituent) correlates with enhanced reactivity toward nucleophiles.
- Frontier Molecular Orbitals (FMOs) : LUMO localization on the carbonyl group predicts regioselective attack .
Basic: What are the best practices for reporting experimental data on this compound in publications?
Answer:
- Data Inclusion : Provide raw spectral data (NMR, IR) and chromatograms in supplementary materials .
- Reproducibility : Detail anhydrous techniques (e.g., Schlenk line use) and purity thresholds .
- Ethical Reporting : Disclose conflicts (e.g., funding sources) and adhere to journal-specific guidelines .
Advanced: What strategies mitigate fluoride-induced interference in bioassays involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
